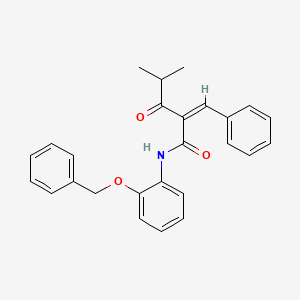

N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Research into N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide-like compounds involves examining their synthesis, molecular structure, and properties. These compounds, including various benzamide derivatives and similar structures, are often explored for their potential in medicinal chemistry and materials science due to their unique chemical properties.

Synthesis Analysis

Studies on related compounds, such as the synthesis of oligo(L-gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, involve complex multi-step synthesis processes, including protection/deprotection steps and coupling reactions (Pawełczak et al., 1989). Similar methodologies could be adapted for the synthesis of N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide.

Molecular Structure Analysis

The molecular structure analysis of compounds such as N-(2,3-Dichlorophenyl)benzamide highlights the importance of conformational studies and the role of substituents in determining the overall molecular geometry (Gowda et al., 2007).

Chemical Reactions and Properties

Isocyanide-based syntheses demonstrate the versatility of isocyanides in forming complex amide structures, which might be relevant for constructing the backbone of N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide (Akbarzadeh et al., 2012).

Physical Properties Analysis

The physical properties of compounds like benzyl tert-butoxycarbonyl-alpha-aminoisobutyrate provide insights into the solid-state conformation and potential intermolecular interactions, which are crucial for understanding the physical behavior of similar compounds (Leduc et al., 2001).

Aplicaciones Científicas De Investigación

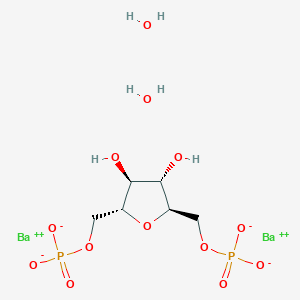

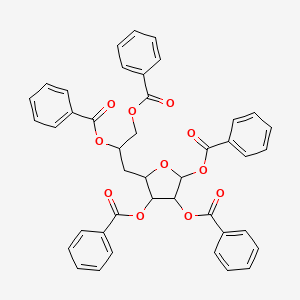

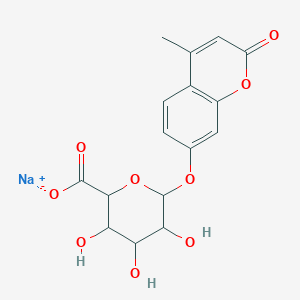

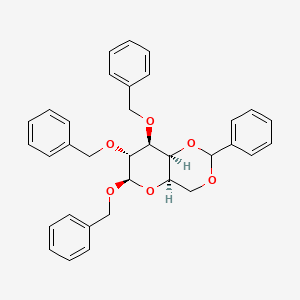

Stereocontrolled Glycoside and Glycosyl Ester Synthesis

The 2-O-[3-(2'-benzyloxyphenyl)-3,3-dimethylpropanoate] esters are noted for enabling the synthesis of a range of beta-glucosides and alpha-mannosides through neighboring participation in excellent yield. This process is further enhanced by their removal through hydrogenolysis, which occurs concurrently with the cleavage of benzyl esters in the presence of other esters. This quality makes them particularly well-suited for the stereocontrolled synthesis of glycosyl esters (Crich & Cai, 2007).

Enabling Corrosion Inhibition

Studies involving spirocyclopropane derivatives, which share structural similarities with N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide, have indicated that certain compounds can act as effective corrosion inhibitors. These studies, focused on mild steel protection in acidic solutions, reveal that the adsorption of inhibitors on metal surfaces involves both physical and chemical processes and follows the Langmuir isotherm model. The enhanced adsorption, and thus inhibition, is attributed to π-electrons in the aromatic ring and the lone-pair electrons in functional groups like the methoxy group (Chafiq et al., 2020).

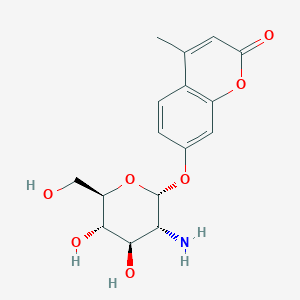

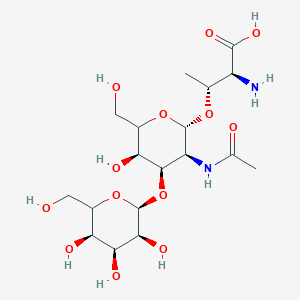

Antioxidant and Antitumor Activities

Certain benzylidene derivatives, closely related to N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide, have been examined for their biological activities. These studies have highlighted the potential of these compounds in possessing significant antioxidant and antitumor activities, opening pathways for therapeutic applications (El-Moneim, El‐Deen, & El-Fattah, 2011).

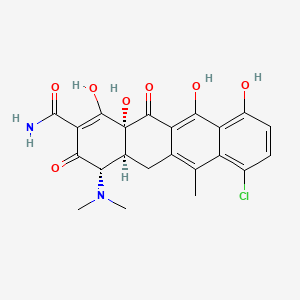

Parkinson's Disease Therapy

The benzyloxyphenyl moiety, a common structural component in N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide, is found in potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), a key target in Parkinson's disease therapy. Derivatives with this moiety have shown not only to inhibit MAO-B effectively but also to protect tyrosine hydroxylase-immunopositive DAergic neurons and attenuate Parkinson's disease-associated behavioral deficits in mouse models (Yeon et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide is HMG-CoA reductase , an enzyme that plays a crucial role in the mevalonate pathway . This pathway is responsible for the biosynthesis of cholesterol and other isoprenoids.

Mode of Action

N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide acts as a competitive inhibitor of HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis.

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, leading to a decrease in the production of cholesterol and other isoprenoids . This can have downstream effects on various cellular processes, including lipid membrane composition, protein prenylation, and the synthesis of certain hormones.

Result of Action

The primary result of N-2-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide’s action is a reduction in cholesterol levels . By inhibiting HMG-CoA reductase, it decreases the production of cholesterol, which can help manage conditions associated with high cholesterol levels, such as cardiovascular disease.

Propiedades

IUPAC Name |

(2Z)-2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO3/c1-19(2)25(28)22(17-20-11-5-3-6-12-20)26(29)27-23-15-9-10-16-24(23)30-18-21-13-7-4-8-14-21/h3-17,19H,18H2,1-2H3,(H,27,29)/b22-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNXUUBLQLMXRU-XLNRJJMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)

![3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol](/img/structure/B1140022.png)

![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)

![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)